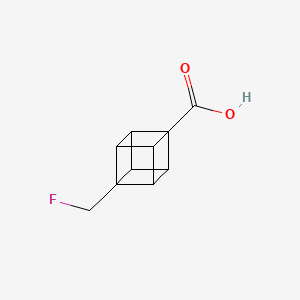
N-(2-氟苯基)-2-(1,3,9-三甲基-2,6-二氧嘌呤-8-基)硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide” is a chemical compound with the molecular formula C16H16FN5O3S . It belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, the fluorophenyl group, and the sulfanylacetamide group. The presence of these functional groups would influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .科学研究应用
氧化和氟化研究
对与所讨论化合物密切相关的 α-苯基硫代乙酰胺的研究证明了 α 位具有氟化的潜力,这可能会对改变该化合物的药理特性产生影响。Greaney 和 Motherwell (2000) 的研究深入探讨了这一方面,强调了硫代乙酰胺的化学多功能性以及它们产生新的治疗分子的潜力 (Greaney & Motherwell, 2000)。
谷氨酰胺酶抑制剂用于癌症治疗
另一条研究途径探索了双-2-(5-苯基乙酰胺基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 的衍生物作为肾型谷氨酰胺酶 (GLS) 的有效且选择性抑制剂,表明在癌症治疗中具有治疗潜力。Shukla 等人 (2012) 合成了并评估了一系列 BPTES 类似物,发现了具有改善的药物样性质和有效的抗癌活性的化合物 (Shukla et al., 2012)。
针对 COVID-19 的抗病毒特性
Mary 等人 (2020) 的一项新研究重点研究了一种类似于所讨论化合物的分子,展示了其合成和表征,以及通过对接研究针对 SARS-CoV-2 的抗病毒效力。这项研究表明该化合物在治疗 COVID-19 和其他病毒感染中具有潜在应用 (Mary et al., 2020)。
新型抗炎和镇痛剂
对新型舒林达衍生物(包括磺胺类结构)的研究表明具有显著的抗炎、镇痛和 COX-2 抑制活性。此类研究表明这些化合物在开发炎症和疼痛管理的新疗法中的潜在用途 (Bhat et al., 2020)。
神经退行性疾病成像中的潜力
Fookes 等人 (2008) 的一项研究合成了对周围苯二氮卓受体 (PBR) 具有高亲和力的氟乙氧基和氟丙氧基取代化合物,表明在使用正电子发射断层扫描对神经退行性疾病进行成像中具有潜在应用 (Fookes et al., 2008)。
作用机制
未来方向
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYIPJDHACBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

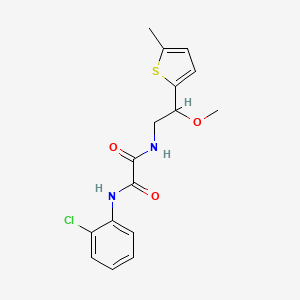

![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)
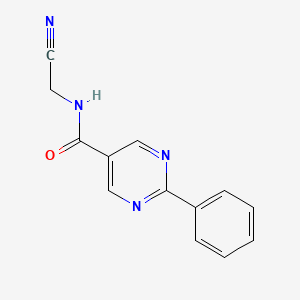
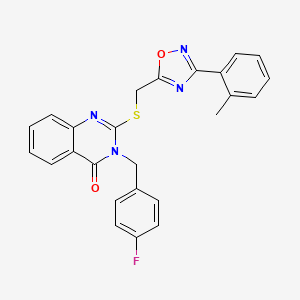
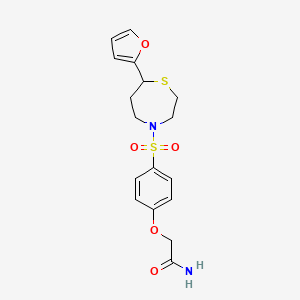
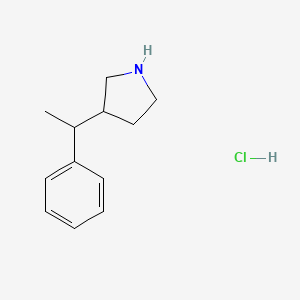
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)


![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)

